molecular formula C10H12FN B11741877 1-(3-Fluoro-5-methylphenyl)cyclopropanamine

1-(3-Fluoro-5-methylphenyl)cyclopropanamine

Cat. No.: B11741877
M. Wt: 165.21 g/mol
InChI Key: RYZXXINPHWURPN-UHFFFAOYSA-N
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Description

1-(3-Fluoro-5-methylphenyl)cyclopropanamine is a chemical compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol. It is a useful research chemical and is often utilized as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-fluoro-5-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-5-methylphenyl)cyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert it into cyclopropylamines with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields cyclopropanone derivatives, while reduction can produce various cyclopropylamines.

Scientific Research Applications

1-(3-Fluoro-5-methylphenyl)cyclopropanamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluoro-5-methylphenyl)cyclopropanamine can be compared with other similar compounds, such as:

    1-(3-Fluorophenyl)cyclopropanamine: Lacks the methyl group, which can affect its reactivity and biological activity.

    1-(3-Methylphenyl)cyclopropanamine: Lacks the fluoro group, which can influence its chemical properties and interactions.

    1-(3-Chloro-5-methylphenyl)cyclopropanamine:

The uniqueness of this compound lies in its specific combination of fluoro and methyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

1-(3-fluoro-5-methylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C10H12FN/c1-7-4-8(6-9(11)5-7)10(12)2-3-10/h4-6H,2-3,12H2,1H3

InChI Key

RYZXXINPHWURPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2(CC2)N

Origin of Product

United States

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